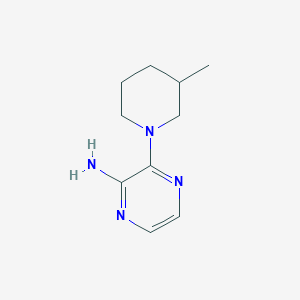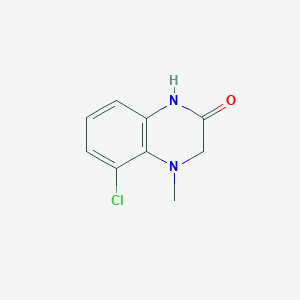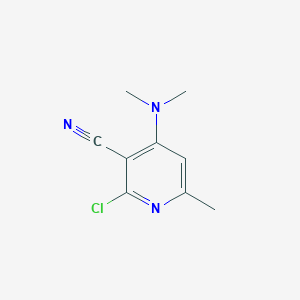![molecular formula C12H10N2O B11902235 4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-70-1](/img/structure/B11902235.png)
4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry, catalysis, and material science. This compound features a bipyridine core with a methyl group at the 4-position and an aldehyde group at the 5’-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of 4-methylpyridine is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of bipyridine derivatives, including 4-Methyl-[2,3’-bipyridine]-5’-carbaldehyde, often employs continuous flow reactors to optimize reaction conditions and improve yields. The use of homogeneous and heterogeneous catalysts is common to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-[2,3’-bipyridine]-5’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid.
Reduction: 4-Methyl-[2,3’-bipyridine]-5’-methanol.
Substitution: Various substituted bipyridine derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-[2,3’-bipyridine]-5’-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials, including polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of 4-Methyl-[2,3’-bipyridine]-5’-carbaldehyde largely depends on its role as a ligand in coordination complexes. The bipyridine core coordinates with metal centers, influencing the electronic properties and reactivity of the metal. This coordination can facilitate various catalytic processes, including oxidation and reduction reactions .
Comparison with Similar Compounds
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 3,3’-Bipyridine
Comparison: 4-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which provide distinct reactivity compared to other bipyridine derivatives. For example, 2,2’-bipyridine and 4,4’-bipyridine are primarily used as ligands in coordination chemistry, but they lack the functional groups that enable further chemical modifications .
Properties
CAS No. |
1346686-70-1 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(4-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-2-3-14-12(4-9)11-5-10(8-15)6-13-7-11/h2-8H,1H3 |
InChI Key |
GIMAQHTWSRTIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11902160.png)

![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)






![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902249.png)
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
